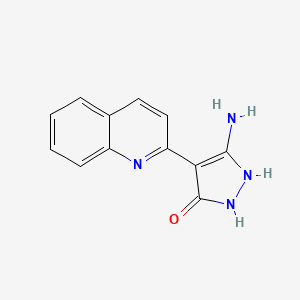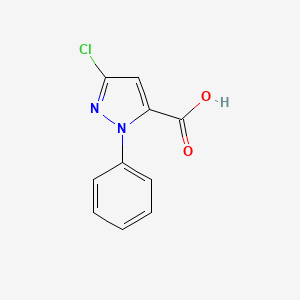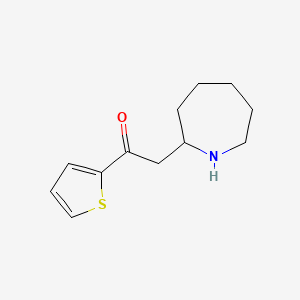
6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one: is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA. This specific compound is characterized by the presence of an amino group at the 6th position and a dihydroxypropyl group at the 9th position of the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis often begins with a purine derivative.
Functional Group Introduction: The amino group is introduced at the 6th position through nucleophilic substitution reactions.
Dihydroxypropyl Group Addition: The dihydroxypropyl group is added at the 9th position using a suitable protecting group strategy to ensure selective functionalization.
Deprotection and Purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the amino group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a candidate for investigating DNA and RNA interactions, enzyme activities, and cellular signaling pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with nucleic acids and proteins suggests it could be used in the development of antiviral, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, its structural similarity to nucleotides allows it to integrate into DNA or RNA strands, potentially disrupting replication or transcription processes.
相似化合物的比较
Similar Compounds
- 6-amino-9-(2,3-dihydroxypropyl)-7H-purine-8-thione
- 3-(6-amino-8-bromo-9H-purin-9-yl)propane-1,2-diol
- 3-(6-amino-8-mercapto-purin-9-yl)-propane-1,2-diol
Uniqueness
Compared to similar compounds, 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one stands out due to its specific functional groups and their positions on the purine ring. These unique features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
69369-05-7 |
|---|---|
分子式 |
C8H11N5O3 |
分子量 |
225.20 g/mol |
IUPAC 名称 |
6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8-one |
InChI |
InChI=1S/C8H11N5O3/c9-6-5-7(11-3-10-6)13(8(16)12-5)1-4(15)2-14/h3-4,14-15H,1-2H2,(H,12,16)(H2,9,10,11) |
InChI 键 |
MDSGXPXOVDEBFT-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C(=O)N2)CC(CO)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11881890.png)






![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B11881938.png)

